![molecular formula C29H21N3O7 B2751463 [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 380475-56-9](/img/structure/B2751463.png)
[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced through a cyanation reaction, and the nitroanilino group might be introduced through a nitration reaction followed by an amination .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The presence of the naphthalene ring indicates a polycyclic aromatic structure. The various substituents (cyano, methoxy, nitroanilino, and carboxylate) are attached at specific positions on the naphthalene ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group could undergo hydrolysis to form a carboxylic acid, and the nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and aromatic system. For example, the presence of the naphthalene ring would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Ashworth et al. (2003) developed a new route for the manufacture of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate for tachykinin receptor antagonists, showcasing the complex synthesis methods that can involve naphthalene derivatives similar to the queried compound. This synthesis route offers significant advantages over previous methods in terms of improved process efficiency and reduced operational difficulties (Ashworth et al., 2003).
Luminescent Properties and Sensing Applications
- Chakraborty et al. (2019) discussed the structural diversity in luminescent metal-organic frameworks (MOFs) containing bent dicarboxylate linkers and flexible capping ligands. These MOFs were utilized to selectively detect aromatic amines like 4-nitroaniline in water, highlighting the potential of naphthalene derivatives in environmental monitoring and sensing applications (Chakraborty et al., 2019).
Pharmaceutical Research
- Madadi et al. (2018) synthesized and evaluated 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as anticancer agents, demonstrating the use of naphthalene derivatives in the development of novel anticancer drugs. Their research provides insights into the potential pharmaceutical applications of compounds structurally related to the queried chemical (Madadi et al., 2018).
Anticancerous Drugs and Biological Evaluation
- Shabbir et al. (2015) investigated nitroaromatics, including naphthalene derivatives, for their potential as anticancerous drugs. Their study involved synthesis, biological, and electrochemical evaluation, highlighting the significant antitumor activity of these compounds and their interactions with human DNA, indicating the therapeutic potential of naphthalene derivatives in cancer treatment (Shabbir et al., 2015).
Environmental and Sensor Applications
- Arkhipova et al. (2017) synthesized N-alkyl and N-phenyl-1,8-naphthalimides with specific substituents, exploring their selectivity towards Hg2+ and Pb2+ cations. This research underlines the environmental sensing capabilities of naphthalene derivatives, particularly for heavy metal detection in aqueous media (Arkhipova et al., 2017).
properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O7/c1-37-26-16-21(32(35)36)11-12-24(26)31-28(33)20(17-30)14-18-10-13-25(27(15-18)38-2)39-29(34)23-9-5-7-19-6-3-4-8-22(19)23/h3-16H,1-2H3,(H,31,33)/b20-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWXUSMOKBPSGL-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate |
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